Bufetolol hydrochloride is derived from bufetolol, with the chemical formula C18H29NO4 for the base compound and its hydrochloride form being associated with the CAS number 35108-88-4. It is classified under the category of beta-blockers, which are widely used in cardiovascular therapies.
The synthesis of bufetolol hydrochloride involves several key steps:
Industrial production may vary but generally adheres to these synthetic routes while optimizing conditions for large-scale production, including careful control over temperature, pressure, and solvent choice.
Bufetolol hydrochloride can undergo several chemical reactions:
The outcomes of these reactions depend on specific reagents and conditions employed during the processes.
Bufetolol hydrochloride functions primarily by blocking beta-adrenergic receptors located in the heart and vascular smooth muscle tissues. This blockade inhibits the binding of catecholamines, leading to:
This mechanism underpins its therapeutic effectiveness in managing cardiovascular conditions.
Relevant analyses reflect that bufetolol hydrochloride maintains its integrity under standard storage conditions, making it suitable for pharmaceutical applications.
Bufetolol hydrochloride has diverse applications across various scientific fields:
Bufetolol hydrochloride is systematically named as 1-(tert-butylamino)-3-[2-[[(tetrahydrofuran-2-yl)methoxy]phenoxy]propan-2-ol hydrochloride. Its molecular formula is C₁₈H₂₉NO₄·HCl, with a molecular weight of 359.89 g/mol [1] [3]. The structure combines a propan-2-ol backbone linked to a tert-butylamino group and a 2-(tetrahydrofurfuryloxy)phenoxy moiety. The hydrochloride salt forms via protonation of the secondary amine group, enhancing water solubility [3] [6].
Stereochemically, bufetolol hydrochloride exists as a mixture of stereoisomers due to two chiral centers (C-1 and C-2 of the tetrahydrofuran ring). The compound is classified as "mixed" stereochemistry, with undefined optical activity [3] [4]. Key structural identifiers include:
Cl.CC(C)(C)NCC(O)COC1=C(OCC2CCCO2)C=CC=C1
DTAWWMIEZBHDDH-UHFFFAOYSA-N
[3] Property | Value | |
---|---|---|
CAS Registry Number | 35108-88-4 | |
Molecular Formula | C₁₈H₂₉NO₄·HCl | |
Molecular Weight | 359.89 g/mol | |
J-GLOBAL ID | 200907032597467620 | |
KEGG DRUG ID | D01504 | |
Synonyms | Adobiol®, Y-6124, Bufetolol HCl | [1] [3] [4] |
Solubility and Partition CoefficientBufetolol hydrochloride exhibits moderate water solubility due to its ionic hydrochloride salt form. While exact solubility values are not fully reported in the search results, hydrochlorides of similar β-blockers (e.g., methoxyphenamine HCl) show higher aqueous solubility than their free bases [5]. The partition coefficient (log P) of the free base is ~2.5, indicating moderate lipophilicity. The hydrochloride salt reduces log P, enhancing hydrophilicity and dissolution in biological fluids [3] [5].
Acid-Base Properties and pKaThe molecule has two ionizable groups:
Thermal and Solution StabilityBufetolol hydrochloride follows pseudo-first-order degradation kinetics under acidic conditions. Its half-life (t₁/₂) in plasma is 1.48 hours after a 10 mg oral dose in humans, indicating moderate metabolic stability [3] [4]. While thermal stability data (e.g., melting point) is not explicitly provided, hydrochloride salts of β-blockers typically decompose near 200°C [5].
Property | Value | Method/Condition | |
---|---|---|---|
pKa | Amine: 9.51; Phenol: 9.24 | Potentiometric titration | |
Half-life (t₁/₂) | 1.48 hours | Human plasma (oral dose) | |
Solubility | Higher in water vs. alcohols | Comparative inference | |
log P (free base) | ~2.5 | Octanol/water partition | [3] [5] |
Bufetolol hydrochloride is a competitive β-adrenergic receptor antagonist with affinity for both β₁ and β₂ subtypes. It reduces the maximum upstroke velocity (Vₘₐₓ) of cardiac action potentials in guinea pig papillary muscles, confirming antiarrhythmic efficacy [6] [9]. Though not absolutely subtype-selective, its primary therapeutic effects target β₁-receptors in the heart, leading to:
It is clinically classified as a cardioselective β-blocker when used at therapeutic doses for hypertension and hypertrophic cardiomyopathy. In Japan, it is marketed as Adobiol® for these indications [1] [4].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7